Base-Pairing Disruption: Hybridization Abrogation via N3-Methylation
Oligonucleotides containing N3-methylthymidine modifications exhibit severely compromised hybridization efficiency with complementary DNA compared to unmodified thymidine-containing controls. An N3-methylthymidine-containing phosphorothioate oligonucleotide analog demonstrated no efficient in vitro hybridization to complementary normal DNA [1]. This abrogation of base-pairing contrasts with 5′-O-methylthymidine, where the base remains capable of Watson-Crick hydrogen bonding but 5′-phosphorylation is prevented .
| Evidence Dimension | Hybridization efficiency to complementary DNA |
|---|---|
| Target Compound Data | No efficient hybridization (qualitative observation from N3-methylthymidine-containing oligonucleotide) |
| Comparator Or Baseline | Unmodified thymidine-containing oligonucleotide (efficient hybridization; no quantitative inhibition data available) |
| Quantified Difference | Qualitative abrogation (no quantitative Δ reported) |
| Conditions | In vitro hybridization assay with phosphorothioate oligonucleotide analogs |
Why This Matters
This property makes 3-methyl-5′-O-methylthymidine uniquely suitable as a negative control or mismatch probe in hybridization-based assays where complete pairing disruption is required.
- [1] Zon G. Phosphorothioate analogs of oligodeoxynucleotides. NIH Grant 1Z01CM007207-01, 1987. View Source
